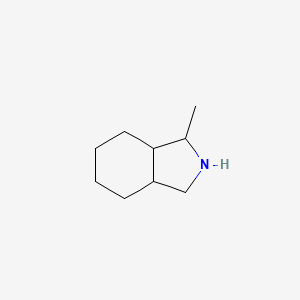

1-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole

Description

1-Methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole (CAS: 21850-12-4) is a saturated bicyclic amine with a fused cyclohexane-pyrrolidine scaffold. Its structure features a methyl group at the 1-position of the isoindole core, imparting distinct steric and electronic properties compared to unsubstituted analogs . This compound is commercially available as a pharmaceutical intermediate and is utilized in synthetic organic chemistry for developing bioactive molecules . Key spectral data for the compound include a characteristic methyl proton signal at δ 2.35 ppm in $^1$H-NMR and a molecular ion peak at m/z 242 (M$^+$) in mass spectrometry .

Properties

IUPAC Name |

1-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-7-9-5-3-2-4-8(9)6-10-7/h7-10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHIDLQYBHDIJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCCCC2CN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole typically involves the hydrogenation of isoindole derivatives. One common method includes the catalytic hydrogenation of 1-methyl-isoindole using a palladium catalyst under high pressure and temperature conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form more saturated derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxides of the parent compound.

Reduction: More saturated isoindole derivatives.

Substitution: Various substituted isoindole derivatives depending on the reagents used.

Scientific Research Applications

1-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: Used in the production of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 1-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Unsubstituted Octahydro-1H-isoindole (cis-Octahydroisoindole)

- Structure : Lacks the 1-methyl group, resulting in a simpler bicyclic amine system.

- Synthesis : Prepared via reduction of cyclic imides (e.g., 1,2-cyclohexanedicarboximide) or catalytic hydrogenation of isoindole precursors .

- Key Differences: Reactivity: The absence of the methyl group increases nucleophilicity at the 1-position, making it more reactive in alkylation reactions. Spectral Data: No methyl signal in $^1$H-NMR (cf. δ 2.35 ppm in the methylated derivative) . Applications: Primarily used as a building block for heterocyclic chemistry rather than direct pharmaceutical applications .

3-(p-Tolyl)-1-Oxo-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole

- Structure : Features a para-tolyl substituent at the 3-position and a ketone group at the 1-position .

- Synthesis : Achieved via condensation reactions using hydroxylamine or microwave-assisted cyclization .

- Key Differences :

- Polarity : The ketone group increases polarity, enhancing solubility in polar solvents.

- Spectroscopy :

- $^1$H-NMR: Aromatic protons at δ 7.20 ppm (tolyl group) and NH proton at δ 8.75 ppm .

- IR: Strong carbonyl stretch at 1680 cm$^{-1}$ .

3a,4,5,6,7,7a-Hexahydro-1H-isoindole-1,3(2H)-dione

- Structure : A cyclic imide with two ketone groups at positions 1 and 3 .

- Synthesis : Synthesized via hydroxylamine-mediated cyclization under microwave irradiation, yielding high-purity crystals .

- Key Differences :

- Crystallography : X-ray diffraction confirms a cis-fused cyclohexane ring (R factor = 0.0393) .

- Reactivity : The electron-withdrawing ketone groups reduce basicity, making it less reactive in amine-specific reactions compared to the methylated analog.

- Applications : Used in materials science for polymer cross-linking and as a ligand in coordination chemistry .

2-Benzyl-4,5-dibromo-3a,6-epoxy-1H-isoindol-1-one

- Structure : Contains bromine atoms at positions 4 and 5, an epoxy bridge, and a benzyl group .

- Synthesis : Derived from bromination and epoxidation of isoindole precursors .

- Key Differences :

- Steric Effects : The bulky benzyl and bromine substituents hinder ring puckering, altering conformational dynamics.

- Spectroscopy :

- $^1$H-NMR: Broadened signals due to restricted rotation around the benzyl group.

- X-ray: Hirshfeld surface analysis reveals strong Br···H interactions .

Comparative Data Table

Research Findings and Trends

Biological Activity

1-Methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole is a heterocyclic organic compound belonging to the isoindole family. Known for its diverse chemical properties, this compound has garnered interest in various fields including pharmaceuticals and materials science due to its potential biological activities.

The compound's synthesis typically involves the hydrogenation of isoindole derivatives. A common synthetic route includes the catalytic hydrogenation of 1-methyl-isoindole using a palladium catalyst under controlled conditions. This process can be optimized in industrial settings using continuous flow reactors to enhance yield and quality .

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Properties

Studies have shown that this compound can inhibit the growth of various microbial strains. Its effectiveness against specific bacterial and fungal pathogens highlights its potential as an antimicrobial agent.

2. Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. The mechanism appears to involve the modulation of cellular pathways related to apoptosis and cell proliferation.

3. Interaction with Enzymes

The compound has been studied for its ability to interact with specific enzymes and receptors in biological systems. For instance, it has shown potential as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in cortisol metabolism .

The biological effects of this compound are attributed to its ability to bind to various molecular targets within cells. This binding can alter enzyme activity and signal transduction pathways. For example:

- Inhibition of 11β-HSD1 : In vitro studies have demonstrated that certain derivatives of this compound can inhibit the activity of human liver microsomes involved in cortisol conversion .

Table 1: Inhibition Potency of 11β-HSD1 by Compounds Derived from Isoindoles

| Compound | % Inhibition at 10 µM | IC50 (µM) |

|---|---|---|

| Compound 6 | 41% | ND |

| Compound 11 | 95% | 1.08 |

| Compound 12 | 100% | 0.29 |

| Compound 14 | 100% | 0.32 |

ND = Not Determined

This table summarizes the inhibitory effects observed in human liver microsomes for various derivatives of isoindoles. Notably, compounds like 12 and 14 exhibit significant inhibition at low concentrations .

Case Study: Anticancer Activity

A recent study explored the anticancer properties of this compound through a series of in vitro assays against various cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells while sparing normal cells . This selective cytotoxicity is crucial for developing targeted cancer therapies.

Q & A

Q. What safety protocols are critical when handling intermediates with potential explosivity or toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.